molecular formula C21H24FNO5S2 B12620659 N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide

N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide

Cat. No.: B12620659
M. Wt: 453.6 g/mol
InChI Key: FBNITPSQNWRXRT-UHFFFAOYSA-N
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Description

N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide is a benzamide derivative featuring a fluorinated aromatic core, a benzyl group, an isopropyl substituent, and a sulfonyl-linked tetrahydrothiophene dioxide moiety. Its synthesis likely involves sequential coupling of sulfonyl chloride intermediates with benzamide precursors, as seen in analogous compounds .

Properties

Molecular Formula

C21H24FNO5S2

Molecular Weight

453.6 g/mol

IUPAC Name

N-benzyl-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H24FNO5S2/c1-15(2)23(13-16-6-4-3-5-7-16)21(24)19-12-17(8-9-20(19)22)30(27,28)18-10-11-29(25,26)14-18/h3-9,12,15,18H,10-11,13-14H2,1-2H3

InChI Key

FBNITPSQNWRXRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-fluorobenzoic acid with isopropylamine under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Sulfonyl Group: The sulfonyl group is attached to the tetrahydrothiophene ring through a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.

    Final Coupling: The final step involves coupling the sulfonylated tetrahydrothiophene with the benzamide core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tetrahydrothiophene ring.

    Substitution: The fluorine atom and benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Modified tetrahydrothiophene or benzamide derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the fluorine atom can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzamide core with multiple derivatives but distinguishes itself through unique substituents:

  • Sulfonyl-tetrahydrothiophene dioxide group : Enhances polarity and stability compared to simpler sulfonamides (e.g., N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in , which replaces sulfonyl with a boronate ester) .
  • Fluorine at position 2 : Common in bioactive benzamides (e.g., 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide in ), where fluorine improves metabolic stability and membrane permeability .
  • N-benzyl and N-isopropyl groups: These substituents likely reduce crystallinity compared to compounds like (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-benzamide (), which features a trifluoropropyl group instead .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-fluoro, N-benzyl, N-isopropyl, sulfonyl-tetrahydrothiophene dioxide ~450 (estimated) High polarity, potential enzyme inhibition
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, fluoro, trifluoropropyl ~420 Electronegative groups enhance metabolic stability
N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Ethyl, fluoro, boronate ester ~307 Boron-containing; potential for Suzuki coupling
2-fluoro-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide Fluoro, biphenyl-furan ~333 Extended aromatic system; moderate yield (68%)

Notes

  • Structural uniqueness: The sulfonyl-tetrahydrothiophene dioxide group is rare in literature, offering novel electronic properties compared to trifluoropropyl or boronate esters .
  • Research gaps: Limited data on the target compound’s biological activity necessitates further in vitro studies, building on ’s framework for teriflunomide analogs .
  • Synthetic optimization : Lower yields in complex benzamides (e.g., ’s 50%) highlight the need for improved catalytic systems .

Biological Activity

N-benzyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(propan-2-yl)benzamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C17_{17}H20_{20}FNO2_2S
Molecular Weight : 321.41 g/mol
IUPAC Name : this compound

The compound features a benzamide structure with a sulfonyl group attached to a tetrahydrothiophene moiety. The presence of fluorine in the structure may enhance its biological activity by influencing lipophilicity and binding interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (μmol/mL) Assay Type
HeLa0.0462D Viability
A5490.0123D Assay
HCC8270.0252D Viability

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is particularly effective against HeLa and A549 cell lines, which are commonly used in cancer research.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. Mechanistic studies suggest that it may:

  • Inhibit Enzyme Activity : The sulfonyl group may play a crucial role in enzyme inhibition, affecting pathways related to cell proliferation.
  • Disrupt DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.

Case Studies

  • HeLa Cell Line Study : In a study evaluating the antitumor effects on HeLa cells, this compound demonstrated an IC50 value of 0.046 μmol/mL in a 2D viability assay. The compound's efficacy was attributed to its unique structural features that enhance binding affinity to cellular targets.
  • A549 Cell Line Evaluation : Another study focused on the A549 lung cancer cell line revealed an IC50 of 0.012 μmol/mL in a 3D assay format. This indicates that the compound maintains its effectiveness in more physiologically relevant conditions.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other related compounds is useful:

Compound IC50 (μmol/mL) Target Cell Line
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzenesulfonamide0.050HeLa
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chlorobenzenesulfonamide0.040A549
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzenesulfonamide0.070MRC5

This table illustrates that while the tested compound shows strong antitumor properties, it also affects normal cells (e.g., MRC5), indicating a need for further structural optimization to enhance selectivity.

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